molecular formula C20H23FN6O2 B2972977 2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1251679-10-3

2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2972977
CAS No.: 1251679-10-3
M. Wt: 398.442
InChI Key: ZFLDPNVXDMZROP-UHFFFAOYSA-N
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Description

2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a piperidine ring, a triazolopyrazine core, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Construction of the Triazolopyrazine Core: This step involves the formation of the triazolopyrazine core through a series of condensation and cyclization reactions.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the fluorophenylacetamide group to the triazolopyrazine core, typically using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide
  • 2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, in particular, may confer unique properties such as increased binding affinity or selectivity for certain targets compared to its analogs.

Biological Activity

The compound 2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule classified within the triazolopyrazine derivatives. Its unique structure consists of a triazole and pyrazine ring system, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

  • Molecular Formula : C₁₇H₃₁N₅O₂
  • Molecular Weight : 317.47 g/mol

The structure includes a piperidine ring and an acetamide moiety that contribute to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole and pyrazine rings facilitate binding to these targets, potentially leading to inhibition or modulation of their activity. This interaction can result in various biological effects depending on the specific target and pathway involved.

Pharmacological Properties

Research indicates that the compound exhibits significant biological activities, including:

  • Antitumor Activity : Preclinical studies have shown that derivatives of triazolopyrazine compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • CNS Activity : The presence of the piperidine moiety suggests potential neuroactive properties, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

  • In Vitro Studies : A study demonstrated that related triazolopyrazine derivatives exhibited potent inhibition against various cancer cell lines, with IC50 values in the low nanomolar range .
  • In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor size and enhance survival rates in treated subjects compared to controls.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could inhibit key enzymes involved in tumor metabolism and proliferation .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers
CNS ActivityPotential neuroprotective effects

Properties

IUPAC Name

2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2/c1-13-9-14(2)11-25(10-13)18-19-24-27(20(29)26(19)8-7-22-18)12-17(28)23-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLDPNVXDMZROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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